molecular formula C39H44ClNO9 B8261930 (4E,6Z)-2-Demethylnaphthomycin A

(4E,6Z)-2-Demethylnaphthomycin A

Cat. No.: B8261930
M. Wt: 706.2 g/mol
InChI Key: PGLCKEFYXCGUGA-DWSJIZEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(4E,6Z)-2-Demethylnaphthomycin A is typically produced through microbiological processes involving Streptomyces species. The biosynthesis of naphthomycin H starts from 3-amino-5-hydroxy-benzoic acid, which undergoes a series of enzymatic reactions to form the final compound . The process involves polyketide synthase genes and other enzymes responsible for modifications, regulation, and transport .

Industrial Production Methods

Industrial production of naphthomycin H involves the cultivation of Streptomyces species under controlled conditions. The fermentation process is optimized to maximize the yield of naphthomycin H. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(4E,6Z)-2-Demethylnaphthomycin A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the naphthomycin H molecule.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving naphthomycin H include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions include various naphthomycin derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Mechanism of Action

(4E,6Z)-2-Demethylnaphthomycin A exerts its effects by targeting specific molecular pathways in bacterial cells. The compound inhibits bacterial growth by interfering with the synthesis of essential cellular components. The exact mechanism of action involves the inhibition of enzymes critical for bacterial survival . Additionally, naphthomycin H has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

(4E,6Z)-2-Demethylnaphthomycin A is part of a larger family of naphthomycins, which include:

  • Naphthomycin A
  • Naphthomycin B
  • Naphthomycin C
  • Naphthomycin D
  • Naphthomycin E
  • Naphthomycin F
  • Naphthomycin G

Compared to these similar compounds, naphthomycin H is unique due to its specific structural features and potent biological activities. The presence of a chlorine atom in its structure distinguishes it from other naphthomycins and contributes to its unique properties .

Properties

IUPAC Name

(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45)/b8-7-,11-9-,12-10-,16-14-,21-13-,24-17-/t20-,22-,23-,26-,28-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLCKEFYXCGUGA-DWSJIZEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C/C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\[C@@H]([C@H]([C@H](/C=C\[C@H](C/C=C(\C(=O)C[C@@H]1O)/C)O)C)O)C)/C)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44ClNO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E,6Z)-2-Demethylnaphthomycin A
Reactant of Route 2
(4E,6Z)-2-Demethylnaphthomycin A
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(4E,6Z)-2-Demethylnaphthomycin A
Reactant of Route 4
(4E,6Z)-2-Demethylnaphthomycin A
Reactant of Route 5
(4E,6Z)-2-Demethylnaphthomycin A
Reactant of Route 6
(4E,6Z)-2-Demethylnaphthomycin A

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